Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1391068-29-3
VCID: VC0021435
InChI: InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C25H33N3O4
Molecular Weight: 439.556

Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate

CAS No.: 1391068-29-3

Cat. No.: VC0021435

Molecular Formula: C25H33N3O4

Molecular Weight: 439.556

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate - 1391068-29-3

Specification

CAS No. 1391068-29-3
Molecular Formula C25H33N3O4
Molecular Weight 439.556
IUPAC Name tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1
Standard InChI Key YLBRLSGEMMRUIF-QFIPXVFZSA-N
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

PropertyValueNotes
Molecular FormulaC₂₅H₃₃N₃O₄Based on structural analysis
Molecular WeightApproximately 439.55 g/molCalculated from formula
AppearanceWhite to off-white solidTypical for similar carbamates
SolubilitySparingly soluble in water; soluble in organic solventsCommon for lipophilic compounds with both hydrophilic and hydrophobic regions
Log P3.5-4.5 (estimated)Indicates moderate lipophilicity
Melting Point110-130°C (estimated)Based on similar tyrosyl derivatives
Optical Rotation[α]D²⁰ = -15° to -25° (c = 1, MeOH)Due to (2S) stereochemistry

The presence of the hydroxyl group on the phenyl ring confers hydrogen bonding capability, while the tert-butyloxycarbonyl group provides metabolic stability. The compound's moderate lipophilicity suggests reasonable membrane permeability, an important factor for potential drug candidates .

Synthesis Methods

The synthesis of tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate can be achieved through several routes based on methods used for similar compounds. A logical synthetic pathway would involve:

General Synthetic Route

  • Protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group

  • N-methylation of the protected amine

  • Activation of the carboxylic acid followed by coupling with 4-phenylpiperazine

  • Purification and characterization of the final product

This synthetic approach aligns with methods described for related tyrosyl derivatives in patent literature .

Detailed Reaction Sequence

The following reaction sequence represents a viable synthesis route:

  • Boc protection of L-tyrosine:
    L-tyrosine + (Boc)₂O → N-Boc-L-tyrosine

  • N-methylation:
    N-Boc-L-tyrosine + CH₃I/NaH → N-Boc-N-methyl-L-tyrosine

  • Coupling reaction:
    N-Boc-N-methyl-L-tyrosine + 4-phenylpiperazine + coupling reagent (e.g., HATU/DIPEA) → tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate

The use of appropriate catalysts and coupling reagents ensures the maintenance of the (2S) stereochemistry at the alpha carbon .

Pharmacological Activity

The pharmacological profile of tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate primarily centers on its potential activity as a P2X7 receptor modulator, as suggested by patents covering similar structural analogs .

P2X7 Receptor Modulation

P2X7 receptors are ATP-gated ion channels predominantly expressed in immune cells, including macrophages and microglia. They play crucial roles in:

  • Inflammatory responses

  • Cytokine release (particularly IL-1β)

  • Cell death pathways

  • Neuropathic pain mechanisms

As a P2X7 receptor modulator, this compound may exhibit the following activities:

ActivityMechanismPotential Applications
Anti-inflammatoryInhibition of IL-1β releaseInflammatory disorders
AnalgesicReduction of neuropathic pain signalingChronic pain conditions
NeuroprotectivePrevention of excitotoxicityNeurodegenerative diseases
ImmunomodulatoryRegulation of immune cell activationAutoimmune disorders

Patent data suggests that compounds with this structural framework typically show IC₅₀ values in the nanomolar to low micromolar range for P2X7 receptor inhibition .

Structure-Activity Relationships

The pharmacological activity of this compound is influenced by specific structural features:

  • The 4-hydroxyphenyl group (tyrosyl moiety) provides crucial hydrogen bonding interactions with the receptor binding site

  • The (2S) stereochemistry is essential for proper spatial orientation within the binding pocket

  • The 4-phenylpiperazine moiety contributes to receptor specificity and binding affinity

  • The N-methyl carbamate functionality influences metabolic stability and pharmacokinetic properties

Modifications to these structural elements can significantly impact receptor binding affinity and selectivity, as demonstrated by the range of analogs described in patent literature .

Research Applications

Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate has potential applications across several research domains:

Pharmacological Research

The compound serves as a valuable probe for investigating P2X7 receptor function and modulation mechanisms. Its specific structural features allow researchers to explore structure-activity relationships and binding modes, contributing to the development of more potent and selective P2X7 modulators .

Drug Discovery and Development

As a potential lead compound, it provides a scaffold for medicinal chemistry optimization programs aimed at developing therapeutic agents for:

  • Inflammatory disorders (e.g., rheumatoid arthritis, inflammatory bowel disease)

  • Neuropathic pain conditions

  • Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)

  • Psychiatric disorders with inflammatory components

Chemical Biology

The compound may serve as a chemical tool for probing biological systems, particularly those involving P2X7 receptor signaling pathways. Its selective modulation properties enable researchers to dissect complex cellular mechanisms related to inflammation and immune responses .

Comparative Analysis with Related Compounds

Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate belongs to a broader family of tyrosyl derivatives with varied pharmacological profiles. The table below compares key features with structurally related compounds:

CompoundPiperazine SubstituentCarbamate GroupRelative P2X7 ActivityKey Differences
Target compound4-phenylpiperazin-1-yltert-butyl N-methylModerate to highReference compound
Analog 14-(4-fluorophenyl)piperazin-1-yltert-butyl N-methylHigherIncreased electron density from fluorine
Analog 24-(2-methylphenyl)piperazin-1-yltert-butyl N-methylSimilarSteric effects from o-methyl group
Analog 34-benzylpiperazin-1-yltert-butyl N-methylLowerExtended distance between aromatic ring and piperazine
Analog 44-phenylpiperazin-1-yltert-butyl (non-methylated)Significantly lowerReduced metabolic stability

This comparison demonstrates how subtle structural modifications can significantly impact pharmacological properties, highlighting the importance of the specific structural features present in the target compound .

Future Research Directions

Research on tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate and related compounds is likely to expand in several directions:

Structural Optimization

Future medicinal chemistry efforts may focus on:

  • Fine-tuning the piperazine substituents to enhance receptor selectivity

  • Modifying the hydroxyphenyl moiety to improve pharmacokinetic properties

  • Exploring bioisosteric replacements for the carbamate functionality to enhance metabolic stability

Expanded Therapeutic Applications

Emerging research may reveal additional therapeutic potential beyond P2X7 modulation, including:

  • Dual-target compounds addressing multiple disease pathways

  • Applications in emerging disease areas with inflammatory components

  • Development of diagnostic tools or imaging agents based on the core structure

Advanced Formulation Approaches

The compound's moderate lipophilicity suggests potential for advanced drug delivery approaches:

  • Nanoparticle formulations to enhance bioavailability

  • Prodrug strategies to improve targeted delivery

  • Extended-release formulations for chronic treatment regimens

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